Cas no 35402-54-1 (4-(2-formylamino-phenyl)-4-oxo-butyric Acid)

4-(2-formylamino-phenyl)-4-oxo-butyric Acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-Formamidophenyl)-4-oxobutanoic acid
- LogP
- 4-(2-Formamidophenyl)-4-oxobutanoicacid
- 4-(2-Formylaminophenyl)-4-oxo-butyric acid
- DTXSID40482886
- 4-(2-formylamino-phenyl)-4-oxo-butyric acid
- G10605
- 2-(Formylamino)-gamma-oxo-benzenebutanoic acid
- 35402-54-1
- SCHEMBL11399760
- 4-(2-formylamino-phenyl)-4-oxo-butyric Acid
-
- インチ: InChI=1S/C11H11NO4/c13-7-12-9-4-2-1-3-8(9)10(14)5-6-11(15)16/h1-4,7H,5-6H2,(H,12,13)(H,15,16)
- InChIKey: WREZIFMYXDIZJT-UHFFFAOYSA-N
- SMILES: O=C(CCC(O)=O)C1=CC=CC=C1NC=O
計算された属性
- 精确分子量: 221.06883
- 同位素质量: 221.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 277
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 83.5Ų
じっけんとくせい
- PSA: 83.47
4-(2-formylamino-phenyl)-4-oxo-butyric Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019114308-1g |
4-(2-Formamidophenyl)-4-oxobutanoic acid |
35402-54-1 | 95% | 1g |
346.32 USD | 2021-06-17 | |
TRC | F685040-100mg |
4-(2-formylamino-phenyl)-4-oxo-butyric Acid |
35402-54-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | F685040-250mg |
4-(2-Formylamino-phenyl)-4-oxo-butyric Acid |
35402-54-1 | 250mg |
$ 500.00 | 2023-09-07 | ||
Chemenu | CM125083-1g |
4-(2-formamidophenyl)-4-oxobutanoic acid |
35402-54-1 | 95% | 1g |
$312 | 2023-01-09 | |
Crysdot LLC | CD12079700-1g |
4-(2-Formamidophenyl)-4-oxobutanoic acid |
35402-54-1 | 95+% | 1g |
$330 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734249-1g |
4-(2-Formamidophenyl)-4-oxobutanoic acid |
35402-54-1 | 98% | 1g |
¥4897.00 | 2024-05-17 | |
TRC | F685040-50mg |
4-(2-formylamino-phenyl)-4-oxo-butyric Acid |
35402-54-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
TRC | F685040-500mg |
4-(2-formylamino-phenyl)-4-oxo-butyric Acid |
35402-54-1 | 500mg |
$ 340.00 | 2022-06-04 |
4-(2-formylamino-phenyl)-4-oxo-butyric Acid 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
4-(2-formylamino-phenyl)-4-oxo-butyric Acidに関する追加情報
4-(2-Formamidophenyl)-4-oxobutanoic acid: A Comprehensive Overview
The compound 4-(2-Formamidophenyl)-4-oxobutanoic acid (CAS No. 35402-54-1) is a unique organic molecule that has garnered significant attention in the field of biomedical research. This compound belongs to the class of aromatic acids, characterized by its distinctive structure incorporating both an oxo group and a formamidophenyl substituent. The combination of these functional groups renders it highly versatile and potentially valuable for various applications, particularly in pharmaceuticals and biotechnology.
Recent studies have highlighted the importance of compounds like 4-(2-Formamidophenyl)-4-oxobutanoic acid in exploring novel therapeutic agents. The presence of the oxo group at the 4-position suggests its potential as a substrate for enzymes involved in oxidation reactions, while the formamidophenyl substituent introduces aromaticity and additional reactivity. These features make it an intriguing candidate for drug discovery, where structural diversity is key to identifying lead compounds with desired biological activities.
One of the most promising avenues of research involving this compound is its role in enzymology. The oxo group at the 4-position may serve as a binding site for enzymes, potentially leading to catalytic applications or enzyme-inhibition studies. Furthermore, the formamidophenyl moiety could participate in hydrogen bonding and other non-covalent interactions, which are critical for enzyme-substrate recognition and activity.
In the realm of biotechnology, this compound's unique structure has implications for its use as a chiral inducer or resolver. The oxo group at the 4-position could influence the stereochemistry of reactions involving this compound, making it a potential candidate for asymmetric synthesis. Additionally, the formamidophenyl substituent might facilitate the formation of specific stereoisomers, which is highly desirable in the production of enantiomerically pure drugs.
Recent advancements in combinatorial chemistry have further underscored the importance of compounds like 4-(2-Formamidophenyl)-4-oxobutanoic acid. By incorporating this compound into combinatorial libraries, researchers can explore a wide range of structural variations and assess their biological activities efficiently. This approach has proven to be particularly effective in identifying lead compounds with high potency and selectivity against target biomolecules.
Moreover, the study of 4-(2-Formamidophenyl)-4-oxobutanoic acid extends to its potential as a template molecule. Its modular structure allows for straightforward substitution at various positions, enabling researchers to probe the effects of structural modifications on biological activity. This flexibility is invaluable in drug design, where understanding the relationship between structure and function is crucial.
Emerging trends in personalized medicine also present opportunities for compounds like this one. The ability to tailor therapeutic agents to individual patients requires a deep understanding of molecular interactions at the interface of chemistry and biology. 4-(2-Formamidophenyl)-4-oxobutanoic acid provides a unique framework for exploring these interactions, potentially leading to the development of personalized treatments with enhanced efficacy and reduced side effects.
Finally, the exploration of 4-(2-Formamidophenyl)-4-oxobutanoic acid in polypharmacology offers another layer of complexity. This approach involves designing drugs that can target multiple pathways or biomolecules simultaneously, thereby achieving a more comprehensive therapeutic effect. The structural features of this compound make it an excellent candidate for such studies, as it can potentially interact with a variety of molecular targets.
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